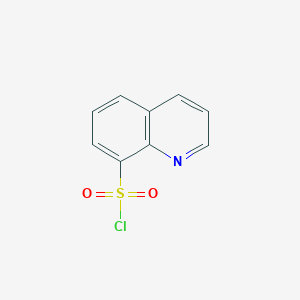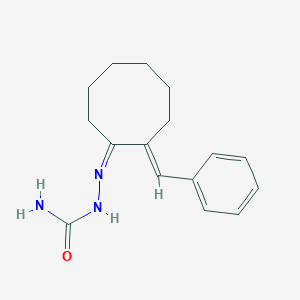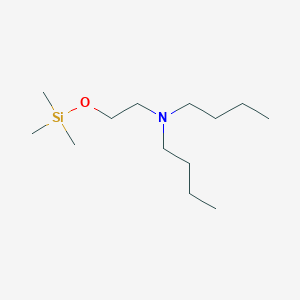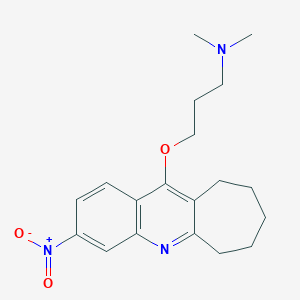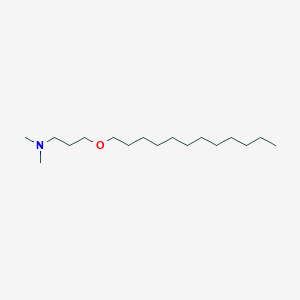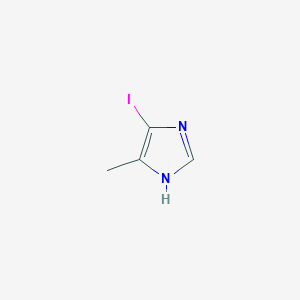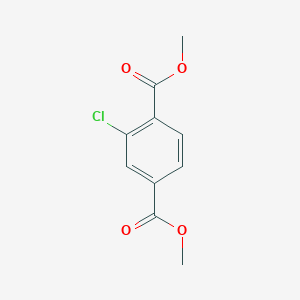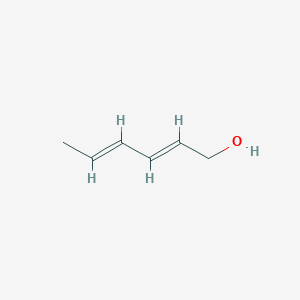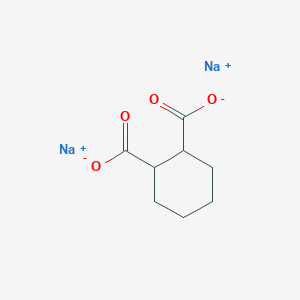
Disodium;cyclohexane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium cyclohexane-1,2-dicarboxylate (DSC) is a chemical compound that has been extensively researched for its biochemical and physiological effects. It is a white crystalline powder that is soluble in water and has a molecular weight of 216.09 g/mol. DSC is used in various fields of research, including pharmacology, biochemistry, and medicine.
Mécanisme D'action
The mechanism of action of Disodium;cyclohexane-1,2-dicarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in metabolic pathways. Disodium;cyclohexane-1,2-dicarboxylate has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which results in an increase in glucose metabolism. Disodium;cyclohexane-1,2-dicarboxylate has also been shown to inhibit the activity of the enzyme alanine transaminase, which is involved in the metabolism of amino acids.
Effets Biochimiques Et Physiologiques
Disodium;cyclohexane-1,2-dicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase glucose metabolism, which can be beneficial for individuals with diabetes. Disodium;cyclohexane-1,2-dicarboxylate has also been shown to reduce blood pressure, which can be beneficial for individuals with hypertension. In addition, Disodium;cyclohexane-1,2-dicarboxylate has been shown to have hepatoprotective effects, which can be beneficial for individuals with liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
Disodium;cyclohexane-1,2-dicarboxylate has several advantages for lab experiments. It is readily available and easy to synthesize. It is also relatively inexpensive compared to other compounds used in research. However, Disodium;cyclohexane-1,2-dicarboxylate has some limitations for lab experiments. It is not very soluble in organic solvents, which can make it difficult to work with in certain experiments. In addition, Disodium;cyclohexane-1,2-dicarboxylate has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on Disodium;cyclohexane-1,2-dicarboxylate. One area of research is to further elucidate the mechanism of action of Disodium;cyclohexane-1,2-dicarboxylate. Another area of research is to investigate the potential use of Disodium;cyclohexane-1,2-dicarboxylate as a treatment for other diseases, such as cancer. Additionally, research could be conducted to develop new synthesis methods for Disodium;cyclohexane-1,2-dicarboxylate that are more efficient and cost-effective. Finally, research could be conducted to investigate the potential use of Disodium;cyclohexane-1,2-dicarboxylate in combination with other compounds for enhanced therapeutic effects.
Conclusion:
In conclusion, Disodium cyclohexane-1,2-dicarboxylate is a chemical compound that has been extensively researched for its various scientific research applications. It has been shown to have several biochemical and physiological effects and has potential as a treatment for various diseases. Further research is needed to fully understand the mechanism of action of Disodium;cyclohexane-1,2-dicarboxylate and to investigate its potential use in combination with other compounds.
Méthodes De Synthèse
The synthesis of Disodium;cyclohexane-1,2-dicarboxylate involves the reaction of cyclohexane-1,2-dicarboxylic acid with sodium hydroxide. The reaction produces disodium cyclohexane-1,2-dicarboxylate and water. The reaction is carried out at a temperature of 60-70°C for 2-3 hours. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
Disodium;cyclohexane-1,2-dicarboxylate has been extensively researched for its various scientific research applications. It has been used in pharmacology research to study its effects on the central nervous system. Disodium;cyclohexane-1,2-dicarboxylate has also been used in biochemistry research to study its effects on enzymes and metabolic pathways. In medicine, Disodium;cyclohexane-1,2-dicarboxylate has been used as a treatment for various diseases, including diabetes, hypertension, and liver disease.
Propriétés
Numéro CAS |
17273-90-4 |
|---|---|
Nom du produit |
Disodium;cyclohexane-1,2-dicarboxylate |
Formule moléculaire |
C8H10Na2O4 |
Poids moléculaire |
216.14 g/mol |
Nom IUPAC |
disodium;cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C8H12O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h5-6H,1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clé InChI |
PKVQSSWKJIPMRR-UHFFFAOYSA-L |
SMILES |
C1CCC(C(C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1CCC(C(C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Synonymes |
1,2-Cyclohexanedicarboxylic acid disodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



